Aurasperone E
Description
Properties
CAS No. |
95272-15-4 |
|---|---|
Molecular Formula |
C32H28O11 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
10-(2,5-dihydroxy-6,8-dimethoxy-2-methyl-4-oxo-3H-benzo[g]chromen-7-yl)-5-hydroxy-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C32H28O11/c1-13-7-17(33)26-29(36)23-16(10-15(38-3)11-20(23)40-5)24(31(26)42-13)27-19(39-4)8-14-9-21-25(18(34)12-32(2,37)43-21)28(35)22(14)30(27)41-6/h7-11,35-37H,12H2,1-6H3 |
InChI Key |
XQLGSHUQZMPBGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3OC)OC)C(=C2O1)C4=C(C5=C(C6=C(C=C5C=C4OC)OC(CC6=O)(C)O)O)OC)O |
melting_point |
166 - 170 °C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Strain Selection and Genetic Predisposition
Marine-derived Aspergillus niger strains, such as L14 and IFM 59706, exhibit enhanced this compound productivity due to unique biosynthetic gene clusters (BGCs) identified through antiSMASH analysis. These BGCs include nonribosomal peptide synthetases (NRPS) and PKS enzymes critical for naphtho-γ-pyrone dimerization. Strain L14, isolated from marine sponges, produces this compound as part of a suite of polyketides under nutrient-limited conditions.
Culture Media and Fermentation Parameters
Optimal this compound yields are achieved using wheat-based solid-state fermentation (SSF) or submerged fermentation (SmF) with aged seawater. Key parameters include:
- Carbon Source : Wheat bran (SSF) or glucose (SmF) at 20–30 g/L.
- Nitrogen Source : Ammonium nitrate (0.5–1.0 g/L) or peptone (2.5 g/L).
- Salinity : Aged seawater (3–5% salinity) enhances secondary metabolite production in marine isolates.
- Incubation : 21–28 days at 25–28°C under static conditions.
Co-culture strategies, such as pairing A. niger with RAW264 murine macrophages, have been shown to upregulate this compound production by 2.3-fold, likely due to stress-induced activation of silent BGCs.
Extraction Protocols for this compound
Post-fermentation extraction is critical for recovering this compound from fungal biomass and culture broth. Ethyl acetate (EtOAc) and dichloromethane (DCM) are the solvents of choice due to their efficiency in solubilizing hydrophobic polyketides.
Solvent Extraction Efficiency
Comparative studies of extraction solvents reveal the following yields:
| Solvent | Partition Coefficient (Log P) | This compound Recovery (%) |
|---|---|---|
| Ethyl Acetate | 0.68 | 92.4 ± 3.1 |
| Dichloromethane | 1.25 | 88.7 ± 2.8 |
| Chloroform | 2.00 | 76.2 ± 4.5 |
Data adapted from large-scale extraction trials using A. niger L14 biomass. EtOAc’s moderate polarity balances solubility and selectivity, minimizing co-extraction of polar impurities.
Large-Scale Extraction Workflow
A standardized protocol involves:
- Homogenization : Fungal biomass is homogenized in brine (3% NaCl) using an Ultra-Turrax® homogenizer at 8,000 rpm.
- Liquid-Liquid Extraction (LLE) : Three successive EtOAc extractions (1:1 v/v) in a separating funnel, with phase separation accelerated by centrifugation.
- Drying : Anhydrous Na₂SO₄ is used to remove residual water before rotary evaporation.
This method achieves >90% recovery of crude this compound, as quantified by HPLC-DAD.
Chromatographic Purification of this compound
Crude extracts containing this compound require multi-step chromatographic purification to isolate the compound from structurally similar polyketides like aurasperone A and fonsecinone A.
Primary Fractionation via Silica Gel Chromatography
A gradient elution on silica gel (60–120 mesh) effectively separates naphtho-γ-pyrones:
| Eluent System | Compounds Eluted |
|---|---|
| 100% Dichloromethane | Rubrofusarin B, Flavasperone |
| 10% EtOAc/DCM | This compound, Fonsecinone A |
| 100% EtOAc | Aspernigrin A, Rubasperone B |
This compound typically elutes in the 10% EtOAc/DCM fraction, as confirmed by TLC (Rf = 0.42 in EtOAc/hexane 1:1).
Final Purification Using Sephadex LH-20
Gel permeation chromatography on Sephadex LH-20 (MeOH mobile phase) resolves this compound (MW 588.6 g/mol) from lower MW contaminants. The compound elutes at 120–140 mL bed volume, yielding >95% purity.
Analytical Validation and Quality Control
Structural Characterization
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows a single peak at tR = 12.7 min (λ = 254 nm). Purity thresholds for pharmacological studies require ≥98%, achievable via preparatory HPLC.
Yield Optimization and Scale-Up Challenges
Despite methodological advances, this compound’s intrinsic low titer (8–15 mg/L) remains a bottleneck. Strategies to enhance productivity include:
Chemical Reactions Analysis
Aurasperone E, like other naphthopyranones, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its biological activity.
Common reagents and conditions for these reactions would include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific reagents and conditions used .
Scientific Research Applications
Aurasperone E has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, making it a subject of interest in organic chemistry research.
Mechanism of Action
The mechanism of action of Aurasperone E involves its interaction with various molecular targets. For instance, Aurasperone A, a related compound, has been shown to inhibit the main protease (Mpro) of SARS-CoV-2 through molecular docking studies . This suggests that this compound may exert its effects by binding to specific proteins and enzymes, thereby modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous NγPs
Structural Similarities and Differences
Aurasperone E belongs to a family of dimeric NγPs with variations in substituents and stereochemistry:
- Aurasperone A : Levorotatory, dihydrate form of aurasperone B, with reported anti-SARS-CoV-2 activity via Mpro inhibition .
- Aurasperone F : Structurally closest to this compound, differing in hydroxyl group positioning .
- Fonsecin B : Shares the bis-naphthopyrone backbone but lacks specific methyl groups, linked to cytotoxicity in liver cancer cells .
Key Structural Features :
| Compound | Core Structure | Substituents | Optical Activity |
|---|---|---|---|
| This compound | Bis-naphthopyrone | 2 hydroxyl, 2 methyl | Not reported |
| Aurasperone A | Bis-naphthopyrone | 3 hydroxyl, 1 methyl | Levorotatory |
| Aurasperone B | Bis-naphthopyrone | 2 hydroxyl, 1 methyl | Dextrorotatory |
| Fonsecin B | Bis-naphthopyrone | 3 hydroxyl, 0 methyl | Not reported |
Antibacterial Activity
This compound demonstrates moderate binding affinity to E. coli FabI (enoyl-ACP reductase), a key enzyme in bacterial fatty acid synthesis, with a dissociation constant (Kd) of 329 ± 29.7 μM.
FabI Binding Affinity :
| Compound | Kd (μM) |
|---|---|
| Aurasperone A | 289 ± 31.1 |
| This compound | 329 ± 29.7 |
| Fonsecinone A | 215 ± 28.8 |
| Fonsecinone C | No binding |
Antioxidant Activity
In ABTS+ radical scavenging assays, this compound exhibits 33.4% inhibition at 1 mg/mL, outperforming fonsecin B (5.12%) and dianhydroaurasperone C (4.57%) but lagging behind aurasperone A (38.6%) and ascorbic acid (80.4%) .
ABTS+ Radical Scavenging (1 mg/mL) :
| Compound | % Inhibition |
|---|---|
| This compound | 33.4 |
| Aurasperone A | 38.6 |
| Fonsecin B | 5.12 |
| Dianhydroaurasperone C | 4.57 |
Anti-Inflammatory and Analgesic Effects
Toxicity Profile
This compound is non-toxic at 5 μg/mL across normal human fibroblasts and cancer cell lines, contrasting with aurasperone B, which displays moderate toxicity against brine shrimp and cancer cells .
Q & A
Basic: What experimental methodologies are employed for the isolation and structural elucidation of Aurasperone E?
This compound is typically isolated from fungal strains (e.g., Aspergillus niger) via solvent extraction (ethyl acetate or methanol), followed by chromatographic techniques such as column chromatography and semi-preparative HPLC . Structural elucidation relies on spectroscopic methods:
- 1D/2D NMR : Key signals include aromatic protons (δ 6.20–6.84), methoxy groups (δ 3.80–3.85), and methyl groups (δ 1.42–1.63), which help distinguish it from analogs like Aurasperone A or C .
- HR-ESIMS : Provides exact mass data (m/z 588.1632 for C32H28O11) to confirm molecular formula and fragmentation patterns .
- Comparative analysis : Cross-referencing with AntiBase and published spectral libraries ensures accurate identification .
Basic: What distinguishes this compound’s chemical structure from other naphtho-γ-pyrones?
This compound (C32H28O11) features a bis-naphtho-γ-pyrone scaffold with two methyl groups, four methoxy substituents, and a hydroxyl group. Key structural markers include:
- Substitution pattern : The 2,5-dihydroxy-6,8-dimethoxy-2-methyl groups differentiate it from Aurasperone A (which lacks the dihydroxy substitution) .
- Stereochemistry : The (S)-configuration at the chiral center (C-2) is confirmed via ECD spectroscopy and NOESY correlations .
- Chromatographic behavior : Retention times in reverse-phase HPLC under methanol-water gradients help separate it from co-eluting analogs .
Advanced: How do epigenetic regulators influence this compound biosynthesis in Aspergillus species?
Deletion of the histone acetyltransferase gcnE in A. niger FGSC A1279 activates cryptic biosynthetic gene clusters (BGCs), leading to this compound production . Methodological insights:
- Gene knockout : CRISPR-Cas9 or homologous recombination disrupts gcnE, followed by metabolomic profiling (LC-HRMS) to detect upregulated metabolites .
- BGC identification : Genome mining tools (e.g., antiSMASH) locate polyketide synthase (PKS) clusters linked to this compound synthesis .
- Heterologous expression : Cloning BGCs into model fungi (e.g., A. nidulans) validates pathway functionality .
Advanced: What bioactivity discrepancies exist between this compound and its analogs, and how are these resolved experimentally?
While Aurasperone A shows anti-SARS-CoV-2 activity (IC50 = 12.25 µM) , this compound exhibits no cytotoxicity at 5 µg/mL in human fibroblasts . To address such variability:
- Dose-response assays : Test compounds across concentrations (e.g., 0.1–100 µg/mL) using MTT or resazurin-based cytotoxicity assays .
- Targeted bioassays : Compare antimicrobial activity (e.g., MIC against Staphylococcus aureus) between analogs .
- Structure-activity relationship (SAR) : Modify functional groups (e.g., methoxy to hydroxy) via semi-synthesis to identify pharmacophores .
Advanced: What computational strategies predict this compound’s molecular targets and binding mechanisms?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock this compound into proteins (e.g., viral proteases, bacterial FtsZ) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key interactions (e.g., hydrogen bonds with M<sup>pro</sup> active sites) .
- Pharmacophore modeling : Generate 3D models (e.g., using MOE) to screen for analogs with enhanced affinity .
Methodological: How are metabolomics and genetic engineering integrated to study this compound production?
- Untargeted metabolomics : LC-MS/MS data analyzed via GNPS or XCMS Online identifies this compound in fungal extracts .
- Stable isotope labeling : Feed <sup>13</sup>C-acetate to trace polyketide chain elongation during biosynthesis .
- RNA-seq : Compare transcriptomes of wild-type vs. gcnE-deletion strains to identify upregulated PKS genes .
Methodological: How do researchers validate the biosynthetic pathway of this compound?
- Gene knockout : Disrupt candidate PKS genes and analyze metabolite loss via HPLC .
- In vitro enzyme assays : Purify PKS domains to reconstitute partial reactions (e.g., ketoreduction, cyclization) .
- Isotope incorporation : NMR analysis of <sup>13</sup>C-labeled intermediates confirms predicted pathway steps .
Contradiction Analysis: Why do bioactivity results for this compound vary across studies?
Discrepancies arise from:
- Strain-specific production : Aspergillus subspecies differ in secondary metabolite profiles .
- Assay conditions : Varying cell lines (e.g., Vero E6 vs. HepG2) or incubation times affect IC50 values .
- Compound purity : Impurities from co-eluting metabolites (e.g., aurasperones A/F) may skew bioactivity results .
- Resolution : Use orthogonal purification (HPLC + LC-MS) and quantitative NMR (qNMR) to ensure >95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
